molecular formula C14H22N4O B4285153 N-PROPYL-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE

N-PROPYL-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B4285153
M. Wt: 262.35 g/mol
InChI Key: DGBIAMOCEUCQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-PROPYL-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE is a synthetic organic compound that features a piperazine ring substituted with a pyridinylmethyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PROPYL-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced via a nucleophilic substitution reaction using 4-chloromethylpyridine and the piperazine derivative.

    Attachment of the Propyl Group: The propyl group can be attached through an alkylation reaction using propyl bromide and the piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-PROPYL-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring or the pyridinylmethyl group.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

N-PROPYL-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-PROPYL-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting bacterial growth or reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
  • N-ethyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
  • N-butyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide

Uniqueness

N-PROPYL-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group may confer different steric and electronic properties compared to other alkyl groups, affecting its interactions with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

N-propyl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-2-5-16-14(19)18-10-8-17(9-11-18)12-13-3-6-15-7-4-13/h3-4,6-7H,2,5,8-12H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBIAMOCEUCQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCN(CC1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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